molecular formula C14H13ClN2 B1455459 1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline CAS No. 1220036-43-0

1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B1455459
CAS RN: 1220036-43-0
M. Wt: 244.72 g/mol
InChI Key: FZOPGCKPHMPYHR-UHFFFAOYSA-N
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Description

“(6-Chloro-2-pyridinyl)methanol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 . The compound is typically stored at 2-8°C .


Molecular Structure Analysis

The InChI code for “(6-Chloro-2-pyridinyl)methanol” is 1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(6-Chloro-2-pyridinyl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 251.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 51.7±3.0 kJ/mol, a flash point of 106.1±23.2 °C, and a molar refractivity of 35.7±0.3 cm3 .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Novel Synthesis Methods : A novel four-component one-pot synthesis method has been developed for the efficient production of pyridines and tetrahydroquinolines, including derivatives similar to 1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline. This method leverages a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, highlighting the compound's central role in the synthesis of natural products and pharmaceuticals (Yehia, Polborn, & Müller, 2002).

  • Catalyzed Reaction for Derivatives : Lewis acid-catalyzed reactions have been used to prepare a variety of pyrrolidine and tetrahydroquinoline derivatives, demonstrating the versatility of this compound as a precursor for synthesizing biologically active compounds (Lu & Shi, 2007).

  • Preparation of Quinazolines : A method for preparing 2-substituted quinazolines involves converting aldehydes into N-(1-chloroalkyl)pyridinium chlorides, which then react with 2-aminobenzylamine to yield 1,2,3,4-tetrahydroquinazolines, indicating the utility of related structures in medicinal chemistry (Eynde et al., 1993).

  • Directed Lithiation Reaction : The synthesis of 1,2,3,4-tetrahydroquinolines and related naphthyridines through directed ortho lithiation provides a versatile method for constructing the quinoline nucleus, crucial for pharmaceutical development (Reed, Rotchford, & Strickland, 1988).

Potential Pharmaceutical Applications

  • Anticancer Agents : Structurally strained half-sandwich iridium(III) complexes, incorporating tetrahydroquinoline derivatives, have shown exceptionally high potency as anticancer agents. This research underscores the potential of such compounds in developing new cancer therapies (Carrasco et al., 2020).

Safety and Hazards

The safety information for “(6-Chloro-2-pyridinyl)methanol” includes hazard statements H315, H318, H335, and H413 . Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

1-(6-chloropyridin-2-yl)-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c15-13-8-3-9-14(16-13)17-10-4-6-11-5-1-2-7-12(11)17/h1-3,5,7-9H,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOPGCKPHMPYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
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1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
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1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
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1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

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